1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
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Overview
Description
1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a trifluoromethyl group.
Scientific Research Applications
1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Mechanism of Action
The mechanism of action of 1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzimidazole moiety may interact with specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine structures but different substituents.
Benzimidazole derivatives: Compounds featuring the benzimidazole ring with various functional groups.
Trifluoromethyl compounds: Molecules containing the trifluoromethyl group, known for their enhanced biological activity.
Uniqueness
1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-piperidin-1-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)14-19-11-6-2-3-7-12(11)21(14)10-13(22)20-8-4-1-5-9-20/h2-3,6-7H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKPSDFQVCYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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